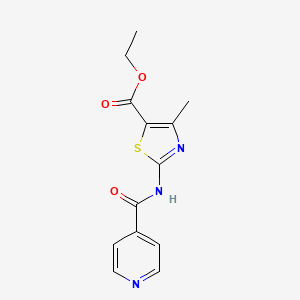

ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in an ionic liquid, presenting a one-pot synthesis method for functionalized ethyl 1,3-thiazole-5-carboxylates (Yavari, Sayyed-alangi, Hajinasiri, & Sajjadi-Ghotbabadi, 2009). This method is noteworthy for its simplicity and efficiency, offering a versatile approach to the compound's preparation.

Molecular Structure Analysis

The molecular structure of related thiazole compounds has been extensively analyzed through X-ray diffraction, revealing insights into the arrangement and bonding within these molecules. For instance, studies on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts have shown specific hydrogen-bonded dimer formations, highlighting the importance of N—H⋯N and N—H⋯O interactions (Lynch & Mcclenaghan, 2004). These structural insights are crucial for understanding the reactivity and properties of thiazole derivatives.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, contributing to its functional diversity. The compound's reactivity with electrophilic reagents, for instance, leads to the formation of novel derivatives with potential pharmacological activities. The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates exemplifies its versatile reactivity and potential for generating bioactive molecules (Albreht, Uršič, Svete, & Stanovnik, 2009).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. The detailed crystallographic analysis provides insights into the compound's stability and reactivity. For example, the crystal structure analysis of related thiazole compounds reveals the presence of intramolecular hydrogen bonding and π-π interactions, which contribute to the molecule's stability and dictate its physical properties (Akhileshwari et al., 2021).

Applications De Recherche Scientifique

Synthetic Modifications and Structural Transformations

Thiazole derivatives, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, have been extensively modified and synthesized using various methods. These modifications are essential for exploring antimicrobial activities against a range of bacterial and fungal strains. The structure-activity relationships of these derivatives can be determined through comprehensive analyses, including 3D QSAR, which aids in understanding the molecular basis of their antimicrobial properties (Desai, Bhatt, & Joshi, 2019). Another aspect of thiazole research focuses on the transformations leading to the synthesis of complex molecules, such as 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of thiazole derivatives in synthesizing novel chemical entities (Albreht, Uršič, Svete, & Stanovnik, 2009).

Spectroscopic Characterizations and Crystallographic Studies

The synthesized thiazole derivatives undergo detailed spectroscopic characterization, including IR, NMR, and mass spectral techniques. Such characterizations are crucial for confirming the structures of synthesized compounds. Additionally, crystallographic studies provide insights into the molecular and crystal structure, facilitating a deeper understanding of their chemical behavior and potential applications in various fields, including materials science and drug design (Haroon et al., 2019).

Propriétés

IUPAC Name |

ethyl 4-methyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-3-19-12(18)10-8(2)15-13(20-10)16-11(17)9-4-6-14-7-5-9/h4-7H,3H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODETUOQNLWOPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)

![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)

![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)

![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)

![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)

![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)

![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)